Cas no 40016-06-6 (2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole)

2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole structure
40016-06-6 structure
Product Name:2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole
Numero CAS:40016-06-6
MF:C7H11ClN2O
MW:174.628040552139
MDL:MFCD09051252
CID:2141268
PubChem ID:16778762
Update Time:2025-11-02

2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole
    • SCHEMBL1400309
    • AT18787
    • EN300-33628
    • 841-559-8
    • AKOS000134588
    • 2-t-butyl-5-(chloromethyl)-1,3,4-oxadiazole
    • 2-(tert-Butyl)-5-(chloromethyl)-1,3,4-oxadiazole
    • QIITUCORMJJTAC-UHFFFAOYSA-N
    • 40016-06-6
    • AB49605
    • MDL: MFCD09051252
    • Inchi: 1S/C7H11ClN2O/c1-7(2,3)6-10-9-5(4-8)11-6/h4H2,1-3H3
    • Chiave InChI: QIITUCORMJJTAC-UHFFFAOYSA-N
    • Sorrisi: ClCC1=NN=C(C(C)(C)C)O1

Proprietà calcolate

  • Massa esatta: 174.0559907g/mol
  • Massa monoisotopica: 174.0559907g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 135
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 38.9Ų

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